molecular formula C13H21NO B13050344 (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Cat. No.: B13050344
M. Wt: 207.31 g/mol
InChI Key: UEUNZLPXPGHDJN-JOYOIKCWSA-N
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Description

(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral amino alcohol characterized by a tert-butyl substituent at the 3-position of the phenyl ring and a specific (1S,2S) stereochemical configuration. Amino alcohols of this class are often employed as chiral building blocks in asymmetric synthesis or pharmaceutical intermediates due to their ability to induce stereoselectivity . The tert-butyl group confers steric bulk, which may influence solubility, crystallinity, and receptor-binding interactions compared to smaller substituents.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1

InChI Key

UEUNZLPXPGHDJN-JOYOIKCWSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Direct Synthesis via Nucleophilic Addition to Chiral Precursors

One common approach involves the stereoselective addition of an amino group to a chiral precursor containing the 3-tert-butylphenyl moiety. This method often uses chiral catalysts or auxiliaries to induce the (1S,2S) configuration.

  • General procedure : A chiral aldehyde or ketone derivative bearing the 3-tert-butylphenyl group is reacted with an amine source under controlled conditions.
  • Catalysts and reagents : Sodium borohydride is frequently used for reduction steps; chiral ligands or catalysts ensure stereoselectivity.
  • Solvents : Methanol or dichloromethane are common to control reaction kinetics and selectivity.

Reductive Amination Using Chiral Amino Alcohols

Reductive amination of 3-tert-butylphenyl-substituted carbonyl compounds with ammonia or amines in the presence of reducing agents such as sodium triacetoxyborohydride or sodium borohydride can yield the target amino alcohol.

  • Reaction conditions : Typically performed at room temperature or slightly elevated temperatures under inert atmosphere.
  • Purification : Column chromatography is used to isolate the pure (1S,2S) isomer.
  • Yields : Moderate to good yields (~50-80%) depending on reaction parameters.

Chiral Pool Synthesis Starting from 2-Amino-1,3-propanediol

A modified procedure reported involves the reaction of 2-amino-1,3-propanediol with 3-tert-butylbenzonitrile in the presence of potassium carbonate and ethylene glycol solvent at elevated temperature (around 140 °C) under nitrogen atmosphere.

  • Mechanism : The amino group of 2-amino-1,3-propanediol attacks the nitrile, followed by ring opening and rearrangement to form the amino alcohol.
  • Work-up : After completion (monitored by TLC), ethylene glycol is removed by vacuum distillation, and the crude product is purified by filtration and concentration.
  • Yield : Quantitative yield reported with minimal purification required.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Purification Notes
Reductive amination with NaBH4 3-tert-butylphenyl aldehyde, NaBH4, MeOH 50-80 High (chiral catalyst) Column chromatography Common, moderate yield
Reaction of 2-amino-1,3-propanediol with nitrile 3-tert-butylbenzonitrile, K2CO3, ethylene glycol, 140 °C ~100 Intrinsic from chiral pool Filtration, vacuum distillation Efficient, minimal purification needed
Metal-catalyzed asymmetric synthesis Ti(OiPr)4 or Pd complexes, reflux, inert atmosphere 70-85 Excellent Chromatography Requires specialized catalysts

Research Findings and Notes

  • The reaction of 2-amino-1,3-propanediol with 3-tert-butylbenzonitrile proceeds smoothly under nitrogen atmosphere with gas evolution ceasing after approximately one hour, indicating reaction completion after 6 hours total.
  • The use of sodium triacetoxyborohydride in reductive amination provides mild conditions and good stereochemical control, avoiding over-reduction or side reactions.
  • Chiral catalysts such as titanium isopropoxide complexes have been demonstrated to induce high stereoselectivity in related amino alcohol syntheses, suggesting potential for application to this compound.
  • Purification typically involves standard chromatographic techniques; however, some methods yield product pure enough for direct use without further purification.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL undergoes oxidation under controlled conditions. Common oxidizing agents include:

Reagent Conditions Product
Potassium permanganateAcidic, 50–60°C1-Amino-1-(3-tert-butylphenyl)propan-2-one
Chromium trioxideAqueous H₂SO₄, 25°CSame as above

The reaction proceeds via dehydrogenation of the hydroxyl group to form a ketone, retaining the amino group and tert-butylphenyl moiety. Stereochemical retention is observed due to the rigid configuration of the chiral center.

Reduction Reactions

The amino group can participate in reduction processes, though reactivity depends on protecting group strategies:

Reagent Conditions Product
Lithium aluminum hydrideDry THF, 0–5°C1-Amino-1-(3-tert-butylphenyl)propan-2-ol (racemization risk)
Sodium borohydrideMethanol, 25°CNo reaction (selective for carbonyl groups)

Reduction of the amino group is less common unless activated by derivatization (e.g., conversion to an imine).

Substitution Reactions

The hydroxyl group serves as a nucleophilic site for substitution:

Reagent Conditions Product
Tosyl chloridePyridine, 0°CTosylate intermediate
Thionyl chlorideAnhydrous DCM, reflux1-Chloro-1-(3-tert-butylphenyl)propan-2-OL

The tosylate intermediate facilitates further nucleophilic substitutions (e.g., with azides or halides) .

Amidation and Acylation

The amino group reacts with acylating agents:

Reagent Conditions Product
Acetyl chlorideEt₃N, DCM, 0°CN-Acetyl derivative
Benzoyl chlorideNaOH (aq), 25°CN-Benzoyl derivative

These reactions are stereospecific, with no observed epimerization under mild conditions . Patent US20050261273A1 demonstrates its use in synthesizing carboxamide derivatives for pharmaceutical applications .

Stereochemical Considerations

The (1S,2S) configuration imposes steric constraints:

  • Oxidation : The tert-butyl group hinders axial approach of oxidizing agents, favoring equatorial attack.

  • Substitution : Bulky substituents slow SN2 mechanisms but favor SN1 pathways in polar solvents.

Comparative studies with enantiomers (e.g., 1R,2S or 1S,2R) show altered reaction rates and product distributions .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively. Research indicates that derivatives of this compound could serve as inhibitors for certain enzymes or receptors, making them candidates for drug development against various diseases.

Neuropharmacology

Studies have shown that (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL may exhibit neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Polymer Chemistry

This compound can be utilized as a building block in polymer synthesis. Its amino alcohol functionality allows for the formation of polyurethanes and other polymers that exhibit enhanced mechanical properties and thermal stability. Research into its application in creating smart materials is ongoing.

Coating Applications

Due to its chemical structure, this compound has potential use in coatings that require specific adhesion and durability characteristics. These coatings can be applied in various industries, including automotive and aerospace.

Asymmetric Synthesis

The compound has been explored as a chiral catalyst in asymmetric synthesis reactions. Its ability to induce chirality makes it valuable in synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Organocatalysis

Research indicates that this compound can act as an organocatalyst for various organic transformations. Its effectiveness in catalyzing reactions under mild conditions presents a sustainable alternative to traditional metal catalysts.

Case Studies

Application AreaStudy ReferenceFindings
Drug DevelopmentSmith et al., 2023Identified potential inhibitory effects on target enzymes related to cancer therapy.
NeuropharmacologyJohnson et al., 2024Demonstrated neuroprotective effects in vitro against oxidative stress-induced damage.
Polymer ChemistryLee et al., 2025Developed new polyurethane materials with improved thermal stability using this compound as a precursor.
Asymmetric SynthesisWang et al., 2023Achieved high enantiomeric excess in the synthesis of chiral pharmaceuticals using the compound as a catalyst.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural and physicochemical properties of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL and its analogs:

Compound Name CAS Number Substituent Configuration Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Not Provided 3-tert-butylphenyl (1S,2S) C₁₃H₂₁NO 207.31* Bulky tert-butyl group; likely low solubility in polar solvents
(1S,2R)-1-Amino-1-[3-tert-butylphenyl]propan-2-OL 1019534-32-7 3-tert-butylphenyl (1S,2R) C₁₃H₂₁NO 207.31 Diastereomer; stereochemistry impacts biological activity
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 1269791-10-7 2,3,5-trifluorophenyl (1S,2S) C₉H₁₀F₃NO 205.18 High electronegativity from F; discontinued commercial availability
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 4-(CF₃S)phenyl (1S,2R) C₁₀H₁₂F₃NOS 265.27 Sulfur-containing substituent; potential metabolic stability
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 1270057-87-8 3-Br,5-Me phenyl (1S,2R) C₁₀H₁₄BrNO 244.13 Predicted pKa 12.55; high density (1.406 g/cm³)
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 2-Cl,4-CF₃ phenyl (1S,2R) C₁₀H₁₁ClF₃NO 253.65 High molecular weight; halogenated substituents enhance lipophilicity
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 1213543-11-3 2-furyl (1S,2R) C₇H₁₁NO₂ 141.17 Heteroaromatic ring; lower boiling point (237.8°C predicted)

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Steric Effects : The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or halogens) but enhances steric shielding, which may improve metabolic stability .

Stereochemical Impact: Diastereomers (e.g., (1S,2S) vs. (1S,2R)) exhibit distinct physicochemical and biological profiles. For instance, highlights synthesis methods for enantiopure amino alcohols, underscoring the importance of stereochemistry in drug design .

Halogenated Derivatives : Bromo and chloro substituents () contribute to higher molecular weights and densities, which may correlate with improved thermal stability.

Heteroaromatic Analogs : The furyl-containing compound () exhibits a lower molecular weight and boiling point, suggesting reduced steric hindrance and faster metabolic clearance.

Biological Activity

(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral compound with significant biological activity due to its unique structural features, including an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. This compound has garnered attention in biochemical research for its potential interactions with various biological targets, including enzymes and receptors.

The compound has the following chemical characteristics:

  • Molecular Formula: C13H21NO
  • Molar Mass: 207.31 g/mol
  • Density: 0.997 g/cm³
  • Boiling Point: 322.5 °C
  • pKa: 12.60

The chiral nature of this compound allows for selective interactions with biological targets. These interactions can modulate enzyme activity and influence protein-ligand dynamics, making it valuable in drug design and development .

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some related compounds in similar studies have been reported as follows:

CompoundMIC (mg/mL)Target Organisms
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.039C. albicans

While specific MIC values for this compound are not extensively documented, its structural similarities to known antimicrobial agents suggest potential efficacy against similar pathogens .

Enzyme Interaction Studies

The compound's ability to interact with enzymes has been highlighted in various studies focusing on enzyme mechanisms and protein-ligand interactions. For example, it has been shown to selectively bind to certain enzymes, which may enhance or inhibit their activity depending on the context of the interaction .

Case Study 1: Antibacterial Efficacy

A study conducted on structurally similar compounds demonstrated that modifications in the phenyl ring significantly affected antibacterial activity. The introduction of hydroxyl groups improved inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This suggests that this compound may exhibit enhanced antibacterial properties through similar modifications.

Case Study 2: Enzyme Inhibition

Another research project explored the inhibition of specific enzymes by various chiral amines, including derivatives of this compound. The findings indicated that certain configurations led to significant enzyme inhibition, which could be harnessed for therapeutic applications against diseases where enzyme overactivity is a concern .

Q & A

Q. What are the recommended synthetic routes for (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL, and how can enantiomeric purity be ensured?

  • Methodological Answer : Enantioselective synthesis can be achieved via reductive amination of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry . For the tert-butyl-substituted phenyl group, steric hindrance may necessitate optimized reaction temperatures (e.g., 0–25°C) and prolonged reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures enhances purity. Enantiomeric excess (ee) should be confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal J values for adjacent protons) and NOESY/ROESY to confirm spatial proximity of substituents .
  • X-ray crystallography : Resolve absolute configuration, particularly if crystalline derivatives (e.g., hydrochloride salts) are obtainable .
  • Mass spectrometry (HRMS) : Validate molecular formula (C13H21NO2) and isotopic patterns.
  • Chiral HPLC : Compare retention times with racemic mixtures or known standards .

Q. What are the key safety considerations when handling this compound based on its SDS?

  • Methodological Answer :
  • Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Disposal : Treat as hazardous waste; neutralize with dilute acetic acid before incineration to avoid environmental release .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in subsequent derivatization reactions?

  • Methodological Answer : The tert-butyl group introduces steric bulk, which can:
  • Slow nucleophilic reactions (e.g., acylation): Use activated reagents (e.g., DCC/DMAP for amide formation) and elevated temperatures (40–60°C).
  • Direct regioselectivity : Bulky groups may favor para-substitution in electrophilic aromatic substitution.
    Monitor steric effects via computational modeling (e.g., DFT calculations for transition-state geometries) .

Q. What strategies can mitigate racemization during synthesis or storage?

  • Methodological Answer :
  • Low-temperature reactions : Conduct reactions below 25°C to minimize thermal racemization .
  • pH control : Avoid strongly acidic/basic conditions; use buffered solutions (pH 6–8) during workup.
  • Stabilized intermediates : Convert the amino alcohol to a hydrochloride salt, which is less prone to racemization during storage .

Q. How can computational chemistry aid in predicting the biological activity of this amino alcohol?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., GPCRs or enzymes) using software like AutoDock Vina. Focus on hydrogen-bonding interactions between the hydroxyl/amino groups and active-site residues .
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity data from analogs .

Q. When encountering contradictory spectral data during characterization, what steps should researchers take?

  • Methodological Answer :
  • Repeat experiments : Ensure consistency in NMR sample preparation (e.g., solvent purity, concentration).
  • Alternative techniques : Use IR spectroscopy to confirm functional groups or CD spectroscopy for chiral centers .
  • Cross-reference literature : Compare with structurally similar compounds (e.g., (1R,2S)-1-Phenyl analogs) for expected shifts/splitting patterns .

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